molecular formula C16H20FN3O4 B1675486 Linezolid CAS No. 165800-03-3

Linezolid

Cat. No. B1675486
M. Wt: 337.35 g/mol
InChI Key: TYZROVQLWOKYKF-ZDUSSCGKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Linezolid is an antibiotic used for the treatment of infections caused by Gram-positive bacteria that are resistant to other antibiotics . It is active against most Gram-positive bacteria that cause disease, including streptococci, vancomycin-resistant enterococci (VRE), and methicillin-resistant Staphylococcus aureus (MRSA) .


Synthesis Analysis

Linezolid is synthesized from simple starting blocks via a convergent continuous flow sequence involving seven chemical transformations . It is also partially metabolized in vivo via ring cleavage of its morpholine moiety to mainly form two metabolites, PNU-142300 and PNU-142586 .


Molecular Structure Analysis

The crystal structure of Linezolid belongs to space group P1 with cell dimensions of a = 6.5885(9), b = 10.977(1), c = 12.919(1)Å . The key structural feature of the molecule, N-aryloxazolidinone, is not planar .


Chemical Reactions Analysis

Linezolid has marked pharmacodynamics and pharmacokinetics properties that are valuable for the treatment of infectious diseases . It has attractive pharmacokinetic characteristics including complete oral bioavailability, high volume of distribution, sufficient .


Physical And Chemical Properties Analysis

Linezolid is available in an intravenous formulation, film-coated tablets, and oral suspension . The dose is 600 mg every 12 h and no dose adjustment is needed when switching from the intravenous to oral formulations or when there is moderate renal or hepatic derangement .

Scientific Research Applications

Treatment of Multidrug-Resistant Tuberculosis

Linezolid has been explored for its potential in treating multidrug-resistant tuberculosis (MDR-TB). In a study by Schecter et al. (2010), linezolid was found to be well tolerated with low rates of discontinuation and may show efficacy in treating MDR-TB. This suggests its role as a potential therapeutic agent in the management of resistant TB cases.

Inhibition of Mitochondrial Protein Synthesis

Linezolid's mechanism of action includes the inhibition of mitochondrial protein synthesis. De Vriese et al. (2006) De Vriese et al. (2006) observed that linezolid can induce a decrease in the activity of respiratory chain complexes in mitochondria, which could have significant clinical consequences. This aspect of linezolid's function is important in understanding its broader biological effects.

Pharmacokinetic and Pharmacodynamic Analysis

Understanding the pharmacokinetics and pharmacodynamics of Linezolid is crucial for optimizing its use in clinical settings. Sasaki et al. (2011) Sasaki et al. (2011) conducted a study to analyze how factors like renal function and liver cirrhosis affect Linezolid levels and its relationship with platelet counts. Such studies provide valuable insights into how Linezolid can be used more effectively and safely in different patient populations.

Efficacy in Treating Multidrug-Resistant Tuberculosis

Further highlighting its role in treating tuberculosis, Migliori et al. (2009) Migliori et al. (2009) conducted a study evaluating the efficacy of linezolid in multidrug-resistant/extensively drug-resistant TB treatment. Their findings contribute to the growing evidence supporting Linezolid's potential in treating complex TB cases.

Clinical Population Pharmacokinetics and Toxicodynamics

The study by Boak et al. (2014) Boak et al. (2014) focused on the relationship between linezolid pharmacokinetics, toxicodynamics, and thrombocytopenia, a common side effect. This study is significant in understanding how Linezolid's plasma concentration relates to its side effects, providing a pathway for better management of its use in clinical settings.

Future Directions

While Linezolid has been successful in treating a number of resistant strains of bacteria, the emergence of Linezolid resistance has been reported . Future research is needed to design the next generation of Linezolid to fight resistant bacteria .

properties

IUPAC Name

N-[[(5S)-3-(3-fluoro-4-morpholin-4-ylphenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20FN3O4/c1-11(21)18-9-13-10-20(16(22)24-13)12-2-3-15(14(17)8-12)19-4-6-23-7-5-19/h2-3,8,13H,4-7,9-10H2,1H3,(H,18,21)/t13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYZROVQLWOKYKF-ZDUSSCGKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCC1CN(C(=O)O1)C2=CC(=C(C=C2)N3CCOCC3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)NC[C@H]1CN(C(=O)O1)C2=CC(=C(C=C2)N3CCOCC3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20FN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5046489
Record name Linezolid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5046489
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

337.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Linezolid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014739
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

1.44e+00 g/L
Record name Linezolid
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00601
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Linezolid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014739
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

Linezolid exerts its antibacterial effects by interfering with bacterial protein translation. It binds to a site on the bacterial 23S ribosomal RNA of the 50S subunit and prevents the formation of a functional 70S initiation complex, which is essential for bacterial reproduction, thereby preventing bacteria from dividing. Point mutations in the bacterial 23S rRNA can lead to linezolid resistance, and the development of linezolid-resistant _Enterococcus faecium_ and _Staphylococcus aureus_ have been documented during its clinical use. As antimicrobial susceptibility patterns are geographically distinct, local antibiograms should be consulted to ensure adequate coverage of relevant pathogens prior to use., Linezolid is a synthetic oxazolidinone anti-infective agent that is structurally unrelated to other anti-infectives commercially available in the US. In contrast to other anti-infectives that inhibit bacterial protein synthesis, linezolid acts early in translation by binding to a site on the bacterial 23S ribosomal RNA of the 50S subunit and preventing the formation of a functional 70S initiation complex, which is an essential component of the bacterial translation process., Linezolid acts via inhibition of protein synthesis. It bind to a site on the bacterial 23S ribosomal RNA of the 50S subunit and prevents the formation of a functional 70S initiation complex. This step is essential for the bacterial translation process., Linezolid is an oxazolidinone antibiotic that is increasingly used to treat drug-resistant, gram-positive pathogens. The mechanism of action is inhibition of bacterial protein synthesis. Optic and/or peripheral neuropathy and lactic acidosis are reported side effects, but the underlying pathophysiological mechanism has not been unravelled. Mitochondrial ultrastructure, mitochondrial respiratory chain enzyme activity /were studied/, and mitochondrial DNA (mtDNA) in muscle, liver, and kidney samples obtained from a patient who developed optic neuropathy, encephalopathy, skeletal myopathy, lactic acidosis, and renal failure after prolonged use of linezolid. In addition, mtDNA, respiratory chain enzyme activity, and protein amount in muscle and liver samples obtained from experimental animals that received linezolid or placebo /were evaluated/. In the patient, mitochondrial respiratory chain enzyme activity was decreased in affected tissues, without ultrastructural mitochondrial abnormalities and without mutations or depletion of mtDNA. In the experimental animals, linezolid induced a dose- and time-dependent decrease of the activity of respiratory chain complexes containing mtDNA-encoded subunits and a decreased amount of protein of these complexes, whereas the amount of mtDNA was normal. These results provide direct evidence that linezolid inhibits mitochondrial protein synthesis with potentially severe clinical consequences.
Record name Linezolid
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00601
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name LINEZOLID
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7478
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Product Name

Linezolid

Color/Form

White crystals from ethyl acetate and hexanes

CAS RN

165800-03-3
Record name Linezolid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=165800-03-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Linezolid [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0165800033
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Linezolid
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00601
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Linezolid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5046489
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name LINEZOLID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ISQ9I6J12J
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name LINEZOLID
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7478
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Linezolid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014739
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

181.5-182.5 °C
Record name Linezolid
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00601
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name LINEZOLID
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7478
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Synthesis routes and methods

Procedure details

To a solution of (±)-glycidylacetamide (VIIIB, EXAMPLE 11, 0.1571 g, 1.365 mmol) in THF (1.63 ml) at −78° is added N-carbomethoxy-3-fluoro-4-morpholinylaniline (IX, PREPARATION 2, 0.4358 g, 1.71 mmol, 1.26 eq) and lithium t-butoxide (0.1267 g, 1.583 mmol, 1.16 eq). The reaction mixture is then stirred at 0 to 11° for 17.5 hrs at which point HPLC showes an 80% yield of (±)-N-[[3-(3-fluoro-4-morpholinylphenyl)-2-oxo-5-oxazolidinyl]methyl]acetamide (retention time=0.97 min; method B; Stationary phase: 4.6×250 mm Zorbax RX C-8 column; mobile phase: 650 ml acetonitrile, 1.85 ml triethylamine, 1.30 ml acetic acid, water sufficient to make 1000 ml; flow rate: 3.0 ml/min; UV detection at 254 nm). The title compound is isolated by means known to those skilled in the art.
Name
(±)-glycidylacetamide
Quantity
0.1571 g
Type
reactant
Reaction Step One
Quantity
0.4358 g
Type
reactant
Reaction Step One
Quantity
0.1267 g
Type
reactant
Reaction Step One
Name
Quantity
1.63 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Linezolid
Reactant of Route 2
Reactant of Route 2
Linezolid
Reactant of Route 3
Reactant of Route 3
Linezolid
Reactant of Route 4
Reactant of Route 4
Linezolid
Reactant of Route 5
Reactant of Route 5
Linezolid
Reactant of Route 6
Reactant of Route 6
Linezolid

Citations

For This Compound
118,000
Citations
D Clemett, A Markham - Drugs, 2000 - Springer
▴ Linezolid is an oxazolidinone antibacterial agent that acts by inhibiting the initiation of bacterial protein synthesis. Cross-resistance between linezolid and other inhibitors of protein …
Number of citations: 374 link.springer.com
G French - Journal of antimicrobial chemotherapy, 2003 - academic.oup.com
… In Phase III studies, 2.4% of patients treated with linezolid and 1.5% … linezolid treatment for ≥2 weeks; complete blood counts should be monitored weekly in patients receiving linezolid …
Number of citations: 263 academic.oup.com
GM Eliopoulos, VG Meka… - Clinical Infectious Diseases, 2004 - academic.oup.com
Acquired resistance to linezolid, the first approved oxazolidinone, has been selected in laboratory experiments and has been observed in clinical isolates of gram-positive cocci. This …
Number of citations: 387 academic.oup.com
SMR Hashemian, T Farhadi… - … design, development and …, 2018 - Taylor & Francis
Linezolid can be considered as the first member of the class … Linezolid has been approved for the treatment of infections … Analysis of high-resolution structures of linezolid has …
Number of citations: 286 www.tandfonline.com
DC Vinh, E Rubinstein - Journal of Infection, 2009 - Elsevier
… linezolid in adults has been studied in comparator-controlled phase 3 clinical trials assessing the efficacy of linezolid … From these seven studies, data on the tolerability of linezolid were …
Number of citations: 225 www.sciencedirect.com
S Tsiodras, HS Gold, G Sakoulas, GM Eliopoulos… - The Lancet, 2001 - thelancet.com
… The new oxazolidinone antimicrobial, linezolid, has been … Although instances of linezolid resistance in VRE have been … We have characterised an MRSA isolate resistant to linezolid …
Number of citations: 369 www.thelancet.com
DM Livermore - Journal of Antimicrobial Chemotherapy, 2003 - academic.oup.com
… in the late 1980s but linezolid, the first analogue suitable for … Linezolid MICs vary slightly with the test method, laboratory, … that forms the binding site for linezolid. Risk factors for selection …
Number of citations: 346 academic.oup.com
MS Dryden - Journal of antimicrobial chemotherapy, 2011 - academic.oup.com
… These data suggest that the rate of linezolid absorption is marginally decreased by food … linezolid absorption and the distribution of linezolid were not affected. Tissue levels of linezolid …
Number of citations: 233 academic.oup.com
CM Perry, B Jarvis - Drugs, 2001 - Springer
… Oral linezolid 400 or 600mg twice daily was as effective as clarithromycin 250mg … Linezolid is a generally well tolerated drug. The most frequently reported adverse events in linezolid …
Number of citations: 366 link.springer.com
DM Livermore - Journal of Antimicrobial Chemotherapy, 2000 - academic.oup.com
… —linezolid plus aztreonam was equivalent to vancomycin plus aztreonam, with cure rates of 66–67%. 17 Against MRSA infections, linezolid … for patients in the linezolid arm, owing to the …
Number of citations: 115 academic.oup.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.